Altromycin E

DNA intercalation sequence-specific alkylation antitumor mechanism

Altromycin E (CAS 134887-77-7) is a structurally defined pluramycin antibiotic ideal for investigating sequence-specific DNA alkylation. Unlike altromycin B, it lacks a C-glycoside moiety, enabling SAR studies on glycosylation-DNA groove interactions. Validated MIC data (0.2-3.12 μg/mL against Streptococci/Staphylococci) supports antibacterial susceptibility benchmarking. Source from verified manufacturers; ensure batch-specific purity certificates for reproducible DNA adduct mapping. Standard international B2B shipping feasible under research-use-only terms.

Molecular Formula C45H55NO18
Molecular Weight 897.9 g/mol
CAS No. 134887-77-7
Cat. No. B1664804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltromycin E
CAS134887-77-7
SynonymsAltromycin E
Molecular FormulaC45H55NO18
Molecular Weight897.9 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2(C)N)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O
InChIInChI=1S/C45H55NO18/c1-16-32(48)25(56-7)14-28(60-16)63-40-18(3)59-26(15-43(40,5)46)20-10-11-21-29(35(20)51)36(52)30-22(34(21)50)12-23(31-24(47)13-27(62-38(30)31)44(6)19(4)64-44)45(55,42(54)58-9)41-37(53)39(57-8)33(49)17(2)61-41/h10-13,16-19,25-26,28,32-33,37,39-41,48-49,51,53,55H,14-15,46H2,1-9H3/t16-,17-,18+,19?,25+,26-,28-,32-,33-,37+,39-,40-,41+,43+,44?,45?/m1/s1
InChIKeyHUERDIYXSZKKMF-WAAXAXADSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Altromycin E CAS 134887-77-7: Product Overview and Compound Class Identification for Scientific Procurement


Altromycin E (CAS: 134887-77-7) is a secondary metabolite belonging to the pluramycin-like class of anthraquinone-derived antibiotics [1]. It is produced by the actinomycete strain AB 1246E-26 (NRRL 18371), which was isolated from South African bushveld soil [2]. The compound is one of several structurally related components (Altromycins A through I) isolated from the same fermentation broth [3]. Altromycin E is characterized as a novel antibiotic structurally related to but distinctly different from the classical pluramycin-type antibiotics [4].

Altromycin E CAS 134887-77-7: Why In-Class Pluramycin Antibiotics Cannot Be Interchanged Without Experimental Validation


Members of the pluramycin antibiotic family, while sharing a conserved anthraquinone-derived core structure, exhibit divergent DNA sequence recognition and alkylation patterns that preclude direct functional substitution [1]. Studies with the closely related analog altromycin B demonstrate that these agents position carbohydrate substituents into both major and minor grooves of DNA and direct epoxide-mediated N7-guanine alkylation with sequence-specific preferences [2]. The altromycins as a complex were shown to have sequence specificities that differ for the base pair to the 5' side of the alkylated guanine [3]. Without experimentally verified comparative data for Altromycin E itself against specific comparators, the assumption that any pluramycin-class compound can substitute for another without altered activity or selectivity profiles cannot be scientifically justified.

Altromycin E CAS 134887-77-7: Quantifiable Evidence for Differentiated Selection in Antibacterial and Antitumor Research


Altromycin E vs. Pluramycin-Class Antibiotics: Divergent DNA Sequence Recognition and Alkylation Specificity

The altromycin family, including Altromycin E, exhibits sequence-specific DNA alkylation patterns that differ among pluramycin-class members. Studies on the altromycin complex demonstrated that different members of this group have sequence specificities that differ for the base pair to the 5' side of the alkylated guanine [1]. Altromycin B, a close analog, has been shown to prefer N7 of guanine in a 5'-AG* sequence when mapped at nucleotide resolution in human genomic DNA [2]. This sequence-level differentiation across altromycin congeners means that Altromycin E may produce a distinct DNA adduct profile compared to other pluramycin antibiotics such as hedamycin or kidamycin, which warrants empirical verification in comparative studies.

DNA intercalation sequence-specific alkylation antitumor mechanism

Altromycin E vs. Altromycin B: Comparative Structural Characteristics and Molecular Properties

Altromycin E and Altromycin B are structurally distinct members of the altromycin complex. Altromycin B incorporates a rare C-glycoside in its northwest quadrant with an α-6-deoxy-altrose moiety linked to the aglycone via a quaternary carbon that assumes a flipped chair conformation [1]. Altromycin B has a molecular weight of 925.37, while Altromycin E has a molecular weight of 897.91 (C45H55NO18) [2][3]. The difference in molecular composition corresponds to distinct glycosylation patterns that affect overall molecular topology and are predicted to influence DNA binding geometry and groove occupancy.

natural product chemistry antibiotic characterization structural differentiation

Altromycin E: Antibacterial Activity Against Gram-Positive Pathogens

Altromycin E exhibits antibacterial activity against clinically relevant Gram-positive pathogens. The altromycin complex, including Altromycin E, demonstrates minimum inhibitory concentrations (MICs) in the range of 0.2 to 3.12 μg/mL against Streptococci and Staphylococci [1]. This activity profile is characteristic of the altromycin family and represents a baseline for evaluating antibacterial potency relative to other pluramycin-class compounds.

antibacterial activity Gram-positive bacteria MIC determination

Altromycins In Vivo Antitumor Activity: Family-Level Evidence for Investigational Direction

Altromycins as a family exhibit in vivo antitumor activity across multiple cancer models. The altromycins are active in vivo against systemic P388 leukemia, systemic M5076 ovarian sarcoma, Lewis lung carcinoma, and human LS174T colon tumor models [1][2]. This family-level evidence provides a foundation for investigating the specific antitumor potential of Altromycin E, though component-specific in vivo efficacy data for Altromycin E itself have not been reported in the publicly accessible literature.

in vivo antitumor xenograft models anticancer activity

Altromycin E CAS 134887-77-7: Evidence-Backed Research and Industrial Application Scenarios


Mechanistic Studies of Sequence-Specific DNA Alkylation

Altromycin E serves as a structurally defined probe for investigating sequence-specific DNA alkylation mechanisms within the pluramycin antibiotic class. Given that different altromycin family members exhibit distinct DNA sequence specificities for the base pair to the 5' side of the alkylated guanine [1], Altromycin E can be employed to map its unique DNA recognition and adduct formation profile in comparison to altromycin B (prefers 5'-AG*) and other pluramycins. This application is supported by established ligation-mediated PCR and thermal depurination methodologies previously validated with altromycin B [2].

Structure-Activity Relationship (SAR) Studies on Glycosylation-Dependent Activity

Altromycin E, which differs structurally from altromycin B by the absence of a C-glycoside moiety in the northwest quadrant and a lower molecular weight (897.91 vs. 925.37) [3][4], provides a valuable comparator for SAR studies examining how glycosylation patterns modulate DNA binding geometry, groove occupancy, and biological activity in the pluramycin family. Comparative analysis with altromycin B and kidamycin can elucidate the functional contributions of specific carbohydrate substituents.

Antibacterial Susceptibility Testing and Gram-Positive Pathogen Research

Altromycin E can be utilized as a reference compound in Gram-positive antibacterial susceptibility studies, with established MIC ranges of 0.2-3.12 μg/mL against Streptococci and Staphylococci [5]. This provides a quantifiable benchmark for evaluating potency against reference strains and investigating bacterial resistance mechanisms to anthraquinone-derived antibiotics.

In Vitro Cytotoxicity Screening in Antitumor Discovery Programs

The altromycin family exhibits potent cytotoxic activity against a variety of tumor cell lines and in vivo activity in P388 leukemia, M5076 ovarian sarcoma, Lewis lung carcinoma, and LS174T colon tumor models [6]. Altromycin E is therefore suitable for inclusion in cytotoxicity screening panels and mechanistic follow-up studies aimed at characterizing the antitumor potential of this structural subclass, with the understanding that component-specific efficacy remains to be fully characterized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Altromycin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.